molecular formula C19H16Cl2N2O2 B5977092 3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide

3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5977092
M. Wt: 375.2 g/mol
InChI Key: AYBBLAGOHIFQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPM belongs to the class of isoxazolecarboxamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

DCPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that DCPM inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell migration and invasion, thereby reducing the metastatic potential of cancer cells. DCPM has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects:
DCPM has been shown to have various biochemical and physiological effects in the body. Studies have shown that DCPM can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. DCPM has also been shown to increase the levels of antioxidant enzymes in the body, leading to the reduction of oxidative stress. Additionally, DCPM has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DCPM has several advantages for lab experiments, including its high potency and selectivity towards its target proteins. DCPM is also relatively easy to synthesize and can be obtained in high purity. However, DCPM has certain limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration while conducting lab experiments.

Future Directions

There are several future directions for the study of DCPM. One potential direction is the development of DCPM derivatives with improved pharmacological properties. Another direction is the investigation of the synergistic effects of DCPM with other anticancer drugs. Additionally, the potential use of DCPM in combination with immunotherapy for cancer treatment needs to be explored. Further studies are also needed to understand the mechanism of action of DCPM in neurodegenerative diseases and to develop DCPM-based therapies for these diseases.

Synthesis Methods

DCPM can be synthesized using various methods, including the reaction of 2,6-dichlorobenzonitrile with 2,4-dimethylphenyl isocyanate followed by the reaction with methyl isoxazole-4-carboxylate. The reaction is carried out under controlled conditions, and the purity of the product is ensured using analytical techniques.

Scientific Research Applications

DCPM has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory disorders. Studies have shown that DCPM has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCPM has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DCPM has been studied for its anti-inflammatory properties and can potentially be used in the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-10-7-8-15(11(2)9-10)22-19(24)16-12(3)25-23-18(16)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBBLAGOHIFQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

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